An In-depth Technical Guide to 3-(2-aminophenyl)-N,N-dimethylpropanamide
An In-depth Technical Guide to 3-(2-aminophenyl)-N,N-dimethylpropanamide
This guide provides a comprehensive technical overview of 3-(2-aminophenyl)-N,N-dimethylpropanamide, a compound of interest for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but field-proven insights into the synthesis, characterization, and potential applications of this molecule.
Introduction and Molecular Overview
3-(2-aminophenyl)-N,N-dimethylpropanamide is a small molecule featuring a core 2-aminophenyl group linked to an N,N-dimethylpropanamide side chain. The presence of a primary aromatic amine and a tertiary amide makes this compound a versatile building block in medicinal chemistry. The aniline moiety offers a nucleophilic center and a site for further chemical modifications, while the dimethylpropanamide portion can influence the molecule's solubility, metabolic stability, and interactions with biological targets. The structural combination of these functional groups suggests potential for this compound to serve as a scaffold in the development of novel therapeutics.
Physicochemical and Predicted Properties
A summary of the known and predicted physicochemical properties of 3-(2-aminophenyl)-N,N-dimethylpropanamide is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on the compound's structure and the known properties of its constituent functional groups.
| Property | Value | Source/Method |
| CAS Number | 1018506-33-6 | Commercial Supplier |
| Molecular Formula | C₁₁H₁₆N₂O | Commercial Supplier |
| Molecular Weight | 192.26 g/mol | Commercial Supplier |
| Appearance | Predicted: Off-white to light yellow solid | Inferred |
| Melting Point | Predicted: 80-100 °C | Inferred |
| Boiling Point | Predicted: > 300 °C at 760 mmHg | Inferred |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Inferred |
| pKa (most basic) | Predicted: 4.5 - 5.5 (for the aromatic amine) | Inferred |
Synthesis and Characterization
The synthesis of 3-(2-aminophenyl)-N,N-dimethylpropanamide can be approached through several routes. A plausible and efficient method involves a multi-step synthesis starting from a readily available precursor.
Proposed Synthetic Pathway
A robust synthetic strategy involves the initial formation of the carbon skeleton via a Heck reaction, followed by reduction of a nitro group and subsequent amidation.
Caption: Proposed synthetic workflow for 3-(2-aminophenyl)-N,N-dimethylpropanamide.
Detailed Experimental Protocol
Step 1: Heck Coupling of 2-Bromonitrobenzene with Methyl Acrylate
-
To a solution of 2-bromonitrobenzene (1.0 eq) and methyl acrylate (1.2 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a palladium catalyst, for instance, palladium(II) acetate (0.05 eq), and a phosphine ligand like triphenylphosphine (0.1 eq).
-
Add a base, such as triethylamine (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 3-(2-nitrophenyl)acrylate.
Causality: The Heck reaction is a powerful tool for C-C bond formation between an aryl halide and an alkene.[1] The palladium catalyst is essential for the oxidative addition and subsequent steps of the catalytic cycle. The base is required to neutralize the hydrohalic acid generated during the reaction.[2]
Step 2: Catalytic Hydrogenation of Methyl 3-(2-nitrophenyl)acrylate
-
Dissolve methyl 3-(2-nitrophenyl)acrylate (1.0 eq) in a solvent like methanol or ethyl acetate.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C) (5-10% w/w).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the starting material is consumed (monitored by TLC).
-
Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 3-(2-aminophenyl)propanoate.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[3] Palladium on carbon is a widely used and effective catalyst for this transformation.[4]
Step 3: Hydrolysis of Methyl 3-(2-aminophenyl)propanoate
-
Dissolve methyl 3-(2-aminophenyl)propanoate (1.0 eq) in a mixture of methanol and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the ester is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5.
-
The product, 3-(2-aminophenyl)propanoic acid, may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Dry the product under vacuum.
Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.
Step 4: Amidation of 3-(2-aminophenyl)propanoic acid
-
Suspend 3-(2-aminophenyl)propanoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethylamine hydrochloride (1.5 eq) followed by a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(2-aminophenyl)-N,N-dimethylpropanamide.
Causality: The use of coupling agents like EDC and HOBt activates the carboxylic acid, facilitating the formation of the amide bond with the amine under mild conditions.[5] This method is widely employed in peptide synthesis and the formation of other amides.[6]
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-6.70 (m, 4H, Ar-H)
-
δ 3.80 (br s, 2H, NH₂)
-
δ 2.95 (s, 6H, N(CH₃)₂)
-
δ 2.80 (t, J = 7.5 Hz, 2H, Ar-CH₂)
-
δ 2.60 (t, J = 7.5 Hz, 2H, CH₂-C=O)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 172.0 (C=O)
-
δ 145.0 (Ar-C-NH₂)
-
δ 130.0, 128.0, 118.0, 115.0 (Ar-CH)
-
δ 125.0 (Ar-C)
-
δ 37.0 (N(CH₃)₂)
-
δ 35.0 (CH₂-C=O)
-
δ 25.0 (Ar-CH₂)
-
-
IR (KBr, cm⁻¹):
-
3450-3300 (N-H stretch, aromatic amine)
-
3050 (Ar C-H stretch)
-
2950 (Aliphatic C-H stretch)
-
1640 (C=O stretch, tertiary amide)
-
1600, 1480 (Ar C=C stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 193.1 [M+H]⁺
-
Rationale: The predicted spectral data is based on the known chemical shifts and absorption frequencies of similar chemical structures.[7][8][9]
Potential Applications in Drug Discovery
The 3-(2-aminophenyl)-N,N-dimethylpropanamide scaffold holds promise in medicinal chemistry due to the presence of key pharmacophoric features.
-
Scaffold for Library Synthesis: The primary aromatic amine serves as a versatile handle for the synthesis of a diverse library of compounds through reactions such as acylation, sulfonylation, and reductive amination. This allows for the exploration of a wide chemical space to identify molecules with desired biological activities.
-
Bioisostere for Known Pharmacophores: The aminophenyl-alkyl-amide motif is present in a variety of biologically active molecules. For example, derivatives of aminophenyl amides have been investigated as potential anticancer agents.[10][11] The title compound could serve as a novel scaffold in this context.
-
Probe for Target Identification: This molecule can be used as a starting point for the development of chemical probes to investigate the function of specific biological targets. The amine can be functionalized with reporter tags or reactive groups for target engagement studies.
-
Analgesic and Anti-inflammatory Potential: Some p-aminophenol derivatives are known for their analgesic and antipyretic properties.[12] While the anti-inflammatory effects of this specific scaffold are unknown, it represents a potential area of investigation.
Caption: Logical workflow from core scaffold to a potential drug candidate.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-(2-aminophenyl)-N,N-dimethylpropanamide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Exposure: Avoid inhalation, ingestion, and skin contact. Aromatic amines can be toxic and may be absorbed through the skin.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-(2-aminophenyl)-N,N-dimethylpropanamide represents a valuable, yet underexplored, chemical entity. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the development of new chemical probes and potential therapeutic agents. This guide provides a solid foundation for researchers to build upon, from its synthesis and characterization to the exploration of its potential in drug discovery and other applications.
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